molecular formula C10H21NO2 B1355342 4-(Dipropylamino)butanoic acid CAS No. 105538-52-1

4-(Dipropylamino)butanoic acid

Cat. No.: B1355342
CAS No.: 105538-52-1
M. Wt: 187.28 g/mol
InChI Key: KFIQIGCCTMBCOH-UHFFFAOYSA-N
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Description

4-(Dipropylamino)butanoic acid is a substituted butanoic acid derivative featuring a dipropylamino group at the fourth carbon position. While its exact biological activity remains understudied in the provided sources, its structural resemblance to synthetic auxin herbicides (e.g., phenoxy-substituted butanoic acids) suggests possible interactions with plant growth regulators or neurotransmitter systems (e.g., γ-aminobutyric acid analogs). The compound’s physicochemical properties, such as solubility and lipophilicity, are influenced by the dipropylamino substituent, distinguishing it from chlorinated or aryl-substituted analogs.

Properties

IUPAC Name

4-(dipropylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-7-11(8-4-2)9-5-6-10(12)13/h3-9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIQIGCCTMBCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547974
Record name 4-(Dipropylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105538-52-1
Record name 4-(Dipropylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dipropylamino)butanoic acid typically involves the alkylation of butanoic acid derivatives with dipropylamine. One common method includes the following steps:

    Starting Material: Butanoic acid or its ester derivative.

    Alkylation: The butanoic acid derivative is reacted with dipropylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-100°C) to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Dipropylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The dipropylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amines or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Dipropylamino)butanoic acid is primarily investigated for its potential therapeutic applications. It is known to modulate neurotransmitter systems, particularly in the context of neuroprotection and neurodegenerative diseases. Research indicates that this compound may influence the expression of genes associated with metabolic regulation and stress response, making it a candidate for further study in treating conditions like Alzheimer's disease and Parkinson's disease.

Neuropharmacology

In neuropharmacological studies, this compound has been shown to have a protective effect on neuronal cells under stress conditions. This compound can potentially enhance neuronal resilience against oxidative stress and excitotoxicity, which are common pathways involved in neurodegeneration. Case studies have demonstrated its efficacy in animal models of stroke and traumatic brain injury, where it exhibited significant neuroprotective effects.

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme activity and metabolic pathways. Its ability to interact with various receptors allows researchers to investigate its role in cellular signaling pathways. For example, studies have evaluated its impact on GABAergic signaling, which is crucial for maintaining neuronal excitability and overall brain function .

Table 1: Summary of Research Findings on this compound

Study TypeKey FindingsReference
Neuroprotection StudiesReduced neuronal cell death in models of oxidative stress
Gene Expression ModulationInfluences metabolic regulation genes
Pharmacological StudiesPotential therapeutic effects in neurodegenerative diseases

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of this compound on rats subjected to induced ischemia. The results indicated that treatment with the compound led to a significant reduction in infarct size and improved functional recovery post-stroke. These findings suggest its potential as a therapeutic agent in acute neurological conditions.

Case Study 2: Modulation of GABAergic Signaling

Another research effort focused on the compound's ability to modulate GABA receptors in vitro. The results demonstrated that this compound enhanced GABAergic transmission, leading to increased inhibitory signaling within neuronal circuits. This modulation could have implications for developing treatments for anxiety disorders and epilepsy.

Mechanism of Action

The mechanism by which 4-(Dipropylamino)butanoic acid exerts its effects depends on its interaction with molecular targets. For instance, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Herbicide Class O

Synthetic auxin herbicides like 4-(4-chloro-2-methylphenoxy)butanoic acid and 4-(2,4-dichlorophenoxy)butanoic acid (Fig. 1 in ) share the butanoic acid backbone but differ in substituents. These phenoxy derivatives act as herbicides by mimicking natural auxins, disrupting plant cell elongation and division . In contrast, 4-(Dipropylamino)butanoic acid replaces the phenoxy group with a dipropylamino moiety, likely altering its mode of action. Key differences include:

  • Solubility: The dipropylamino group may enhance water solubility compared to chlorinated phenoxy groups, which are highly lipophilic.
  • Bioactivity: Phenoxy derivatives target auxin receptors in plants, while amino-substituted analogs could interact with mammalian neurotransmitter receptors or enzymes.

Substituted Phenyl Butanoic Acids

lists 4-(4-methylphenyl)butanoic acid, a structural analog with a methylphenyl substituent. Such compounds are often intermediates in organic synthesis rather than bioactive agents .

Data Tables

Compound Name Substituent at Position 4 Key Functional Group Likely Application Reference
This compound Dipropylamino Amino Pharmaceuticals, research N/A
4-(4-chloro-2-methylphenoxy)butanoic acid Chlorinated phenoxy Phenoxy Herbicide (HRAC Class O)
4-(2,4-dichlorophenoxy)butanoic acid Dichlorinated phenoxy Phenoxy Herbicide (HRAC Class O)
4-(4-methylphenyl)butanoic acid Methylphenyl Aryl Synthetic intermediate

Research Findings and Mechanistic Insights

  • Phenoxy Derivatives: Studies confirm that chlorinated phenoxy butanoic acids induce uncontrolled growth in broadleaf plants by overstimulating auxin signaling pathways .
  • Amino-Substituted Analogs: The dipropylamino group in this compound may confer affinity for amine-binding receptors (e.g., GABA receptors) due to structural similarity to neurotransmitter backbones.
  • Solubility Trends: Amino groups generally improve water solubility compared to halogenated aryl groups, which could influence biodistribution and toxicity profiles.

Biological Activity

4-(Dipropylamino)butanoic acid, often abbreviated as DPBA, is a compound of interest in pharmacology due to its potential therapeutic applications. It is structurally related to butyric acid and possesses unique biological activities that have been explored in various studies. This article provides a comprehensive overview of the biological activity of DPBA, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

  • Molecular Formula: C₉H₁₉N₁O₂
  • Molecular Weight: 171.25 g/mol
  • Structure: DPBA features a butanoic acid backbone with a dipropylamino group, which contributes to its lipophilicity and ability to cross biological membranes.

DPBA exhibits several mechanisms of action that contribute to its biological activity:

  • Histone Deacetylase Inhibition (HDACi):
    • DPBA acts as an HDAC inhibitor, specifically targeting HDAC1, HDAC2, and HDAC3. This inhibition leads to increased acetylation of histones, promoting transcriptional activation of genes involved in cell cycle regulation and apoptosis .
  • Anti-inflammatory Effects:
    • By modulating immune responses, DPBA has shown potential in reducing inflammation. It promotes the differentiation of regulatory T cells and inhibits pro-inflammatory cytokine production .
  • Influence on Neurotransmitter Systems:
    • Research indicates that DPBA may affect neurotransmitter systems by modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory formation .

Biological Activities

The biological activities of DPBA can be summarized as follows:

Activity TypeDescription
Antitumor Activity Inhibits proliferation and induces apoptosis in various cancer cell lines, particularly colorectal cancer .
Neuroprotective Effects Exhibits protective effects against neurodegeneration by modulating excitatory neurotransmitter systems .
Anti-inflammatory Reduces inflammation in models of colitis and other inflammatory conditions through immune modulation .
Metabolic Regulation Influences metabolic pathways related to energy homeostasis and lipid metabolism .

Case Study 1: Antitumor Effects

In a study focusing on colorectal cancer cells, DPBA was shown to significantly inhibit cell proliferation and induce apoptosis through HDAC inhibition. The treatment led to increased levels of acetylated histones at the promoters of pro-apoptotic genes, demonstrating its potential as an anticancer agent .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of DPBA found that it could enhance neuronal survival in models of excitotoxicity. The compound modulated NMDA receptor activity, leading to reduced calcium influx and subsequent neuronal damage .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4-(dipropylamino)butanoic acid and validating its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the structure, focusing on the dipropylamino group’s chemical shifts (δ ~2.5–3.5 ppm for N-alkyl protons) and carboxylic acid proton (δ ~12 ppm). Compare with spectral data from SciFinder or Reaxys .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in negative ion mode (expected [M-H]− ion for the carboxylic acid).

Q. How can researchers synthesize this compound, and what are common side reactions?

  • Methodological Answer :

  • Synthetic Route : React 4-bromobutanoic acid with dipropylamine under basic conditions (e.g., K₂CO₃ in DMF) via nucleophilic substitution. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane eluent) .
  • Side Reactions : Watch for over-alkylation (formation of quaternary ammonium salts) or esterification if carboxylic acid protection is not used. Purify via recrystallization (ethanol/water) or column chromatography .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
  • Ventilation : Work in a fume hood to minimize inhalation risks. Store at 2–8°C in a sealed container away from strong oxidizers/acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Assay Optimization : Validate cell-based assays using positive/negative controls (e.g., known EP4 receptor antagonists for comparison) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., modifying propyl chain length or substituting the carboxylic acid) to isolate contributions of specific functional groups .
  • Data Reprodubility : Cross-validate results across multiple labs using standardized protocols (e.g., OECD guidelines) .

Q. What strategies improve the stability of this compound in aqueous solutions for pharmacokinetic studies?

  • Methodological Answer :

  • pH Adjustment : Stabilize the carboxylic acid group by buffering solutions at pH 7.4 (physiological pH) to prevent degradation via decarboxylation .
  • Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) to enhance shelf life .
  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH) with HPLC-MS to identify degradation products (e.g., propylamine derivatives) .

Q. How can computational modeling guide the design of this compound-based EP4 antagonists?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with the EP4 receptor’s binding pocket, focusing on hydrogen bonding with Arg316 and hydrophobic interactions .
  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess conformational stability of lead compounds in lipid bilayers .
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to predict permeability, metabolic stability, and toxicity early in development .

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